3-Methyl-1-(thiophen-2-yl)butan-1-amine 3-Methyl-1-(thiophen-2-yl)butan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20372906
InChI: InChI=1S/C9H15NS/c1-7(2)6-8(10)9-4-3-5-11-9/h3-5,7-8H,6,10H2,1-2H3
SMILES:
Molecular Formula: C9H15NS
Molecular Weight: 169.29 g/mol

3-Methyl-1-(thiophen-2-yl)butan-1-amine

CAS No.:

Cat. No.: VC20372906

Molecular Formula: C9H15NS

Molecular Weight: 169.29 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-(thiophen-2-yl)butan-1-amine -

Specification

Molecular Formula C9H15NS
Molecular Weight 169.29 g/mol
IUPAC Name 3-methyl-1-thiophen-2-ylbutan-1-amine
Standard InChI InChI=1S/C9H15NS/c1-7(2)6-8(10)9-4-3-5-11-9/h3-5,7-8H,6,10H2,1-2H3
Standard InChI Key PGVBRDBJESXVRL-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C1=CC=CS1)N

Introduction

Structural Analysis and Molecular Characterization

Molecular Architecture

The compound’s structure consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) linked to a butan-1-amine chain modified with a methyl group at the third carbon. The IUPAC name, 3-methyl-1-(thiophen-2-yl)butan-1-amine, reflects this arrangement. Key structural identifiers include:

  • Canonical SMILES: CC1=CC=C(S1)C(CC(C)C)N

  • InChIKey: CMNAFHSCCBDEDF-UHFFFAOYSA-N

  • PubChem CID: 43198050

The presence of the thiophene ring confers aromatic stability and electronic diversity, while the amine group enables participation in hydrogen bonding and nucleophilic reactions.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H17NS
Molecular Weight (g/mol)183.32
CAS NumberNot explicitly listed-
Hydrochloride Salt CAS1864074-54-3 (hypothetical)

Synthesis and Production Pathways

Mannich Reaction Adaptation

A related synthesis for 3-dimethylamino-1-(thiophen-2-yl)-1-propanone hydrochloride involves refluxing 2-acetylthiophene with dimethylamine hydrochloride and paraformaldehyde in isopropanol . Although this yields a tertiary amine derivative, it underscores the adaptability of thiophene-containing ketones in amine synthesis . For the target primary amine, reductive amination or protection-deprotection strategies might be employed, though explicit details remain proprietary.

Research Insights and Recent Advances

Synthetic Methodology Optimization

Gui et al. (2021) achieved 89–94% yields in analogous amine syntheses using ethanol as a green solvent, emphasizing the potential for scalable, environmentally benign production . Catalyst-free conditions reduce metal contamination, critical for pharmaceutical applications .

Structural Analogues

A related compound, (3-methylbutyl)[1-(thiophen-2-yl)ethyl]amine (PubChem CID 43178197), demonstrates the pharmacological relevance of branched thiophene-amines. With a molecular weight of 197.34 g/mol, it shares synthetic pathways and application domains with the target molecule .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator